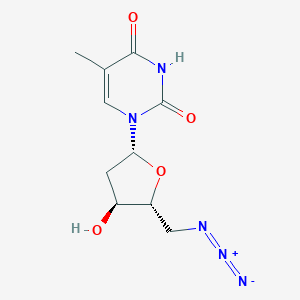
胸苷,5'-叠氮-5'-脱氧-
货号 B559660
CAS 编号:
19316-85-9
分子量: 267.24 g/mol
InChI 键: GKEHVJFBPNPCKI-XLPZGREQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Thymidine, 5’-azido-5’-deoxy-, also known as 5’-Azido-5’-deoxythymidine, is a compound with the molecular formula C10H13N5O4 . It is a potential inhibitor of mycobacterium tuberculosis monophosphate kinase (TMPKmt) .
Synthesis Analysis
A two-step synthesis converting thymidine into a phosphotriester building block of 5’-azido-5’-deoxythymidine in 60% overall yield is presented .Molecular Structure Analysis
The molecular structure of Thymidine, 5’-azido-5’-deoxy- can be represented by the IUPAC Name: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . The InChI representation is: InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 .Chemical Reactions Analysis
The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). Thymidine is one of the four nucleosides used as the building blocks of DNA. In the cell, the 5’ hydroxyl of each nucleoside’s deoxyribose sugar is activated as a nucleotide triphosphate .Physical And Chemical Properties Analysis
Thymidine, 5’-azido-5’-deoxy- has a molecular weight of 267.24 g/mol . It exists in solid form as small white crystals or white crystalline powder .科学研究应用
1. Generation of Nitrogen-Centered Radicals
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, have been extensively explored for the generation of nitrogen-centered radicals (NCRs). These NCRs are of interest due to their role in chemical biology, cellular signaling, and organic synthesis .
- Methods of Application : The azido groups in the nucleosides are selectively inserted into the nucleoside frame. Under reductive conditions, these azido groups can generate NCRs .
- Results or Outcomes : The generation of NCRs from azidonucleosides has implications in various fields. For instance, the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides is of critical importance .
2. Synthesis of 5’-Azido-5’-deoxyribonucleosides
- Summary of Application : 5’-Azido-5’-deoxyribonucleosides are synthesized for use as intermediates and precursors in a variety of nucleoside syntheses .
- Methods of Application : A one-pot technique is applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine, affording 5’-azido-5’-deoxyribonucleosides in high yields .
- Results or Outcomes : The synthesized 5’-azido-5’-deoxyribonucleosides can be used as intermediates and precursors in a variety of nucleoside syntheses .
3. Thymidylate Kinase Inhibitors as Antibacterial Agents
- Summary of Application : Thymidylate kinase (TMK) is a highly conserved enzyme in the pyrimidine salvage pathway that catalyses the synthesis of thymidine 5’-diphosphate (dTDP), which is subsequently converted to thymidine 5’-triphosphate (dTTP). TMK inhibitors have been investigated for their inhibitory activity against TMK from different bacterial strains .
- Methods of Application : Several scaffolds like bicyclic nucleosides, thiourea-substituted β-thymidines, benzyl thymines, thymidine analogues, naphthofuranones, imidazopyridinones, sulfonylpiperidines, fused cyanopyridone, piperidinyl thymines etc. have been investigated for their inhibitory activity against TMK .
- Results or Outcomes : Several TMK inhibitors exhibited potent antibacterial activity, specifically against Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium and Enterococcus faecalis .
4. Cell Synchronization
- Summary of Application : Thymidine, including “Thymidine, 5’-azido-5’-deoxy-”, is used in cell biology to synchronize the cells in S phase .
- Methods of Application : Cells are treated with thymidine, which is incorporated into the newly synthesized DNA and slows down the progression of the cell cycle, thereby synchronizing the cells .
- Results or Outcomes : The synchronization of cells allows for the study of specific events in the cell cycle .
5. Click Chemistry
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, have been extensively explored as substrates for click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, wide applicability, and the clean and high yielding products it produces .
- Methods of Application : The azido groups in the nucleosides are selectively inserted into the nucleoside frame. These azido groups can then participate in click reactions with alkynes to form triazole rings .
- Results or Outcomes : The resulting triazole-modified nucleosides have found applications in various fields, including the metabolic labeling of DNA and RNA .
6. Metabolic Labeling of DNA and RNA
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, are used for the metabolic labeling of DNA and RNA . This allows for the visualization and tracking of these molecules in biological systems .
- Methods of Application : The azido-modified nucleosides are incorporated into the cells, where they are metabolically incorporated into the DNA or RNA. These modified nucleic acids can then be visualized using click chemistry .
- Results or Outcomes : The metabolic labeling of DNA and RNA with azido-modified nucleosides allows for the study of these molecules in a variety of biological contexts .
安全和危害
属性
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHVJFBPNPCKI-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172919 | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-azido-5'-deoxy- | |
CAS RN |
19316-85-9 | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details



Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One



Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

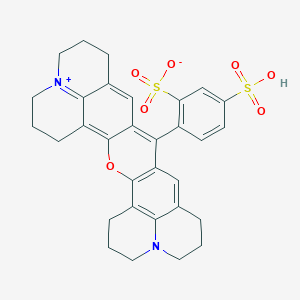
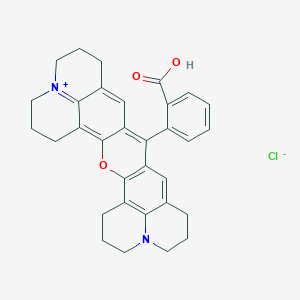
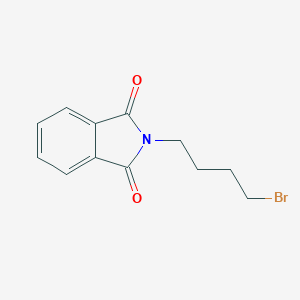
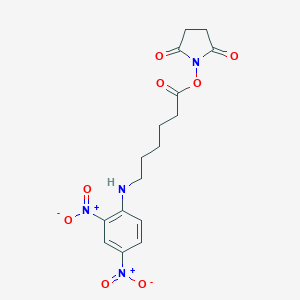
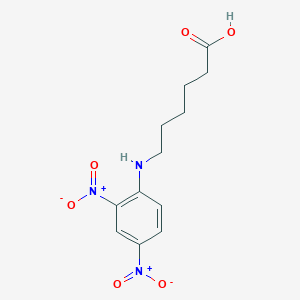

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
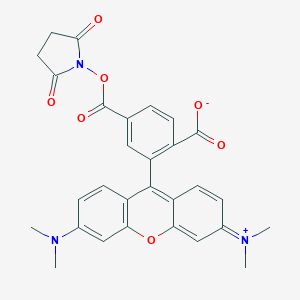
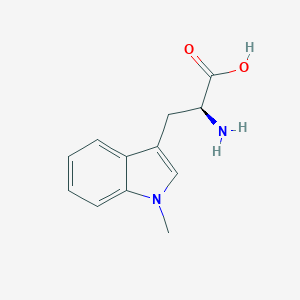
![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)
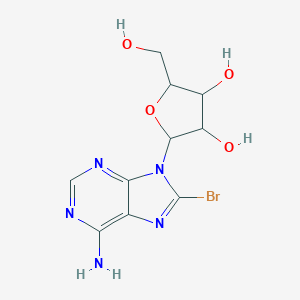
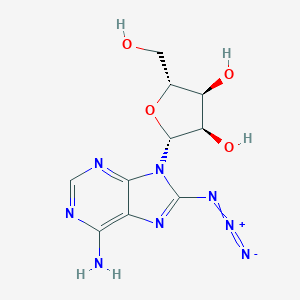
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)